molecular formula C20H16N2O4S B2522212 Ethyl 2-(4-benzoylbenzamido)thiazole-4-carboxylate CAS No. 361479-62-1

Ethyl 2-(4-benzoylbenzamido)thiazole-4-carboxylate

Cat. No.: B2522212
CAS No.: 361479-62-1
M. Wt: 380.42
InChI Key: IAUHLQOVKSVPIV-UHFFFAOYSA-N
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Description

Ethyl 2-(4-benzoylbenzamido)thiazole-4-carboxylate is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a benzoylbenzamido group attached to the thiazole ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-benzoylbenzamido)thiazole-4-carboxylate typically involves the reaction of ethyl 2-aminothiazole-4-carboxylate with 4-benzoylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimized reaction conditions. Continuous flow reactors may be employed to improve the efficiency and yield of the synthesis. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality and reduces the risk of human error.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-benzoylbenzamido)thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophilic substitution using halogens or nucleophilic substitution using amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to the formation of various substituted thiazole derivatives .

Scientific Research Applications

Ethyl 2-(4-benzoylbenzamido)thiazole-4-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.

    Medicine: Studied for its anticancer properties and potential use in drug development.

    Industry: Employed in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of ethyl 2-(4-benzoylbenzamido)thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of topoisomerase II, resulting in DNA double-strand breaks and cell death .

Comparison with Similar Compounds

Ethyl 2-(4-benzoylbenzamido)thiazole-4-carboxylate can be compared with other thiazole derivatives, such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Bleomycin: An antineoplastic drug.

    Tiazofurin: An antineoplastic drug.

These compounds share the thiazole ring structure but differ in their substituents and biological activities. This compound is unique due to its specific benzoylbenzamido group, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

ethyl 2-[(4-benzoylbenzoyl)amino]-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O4S/c1-2-26-19(25)16-12-27-20(21-16)22-18(24)15-10-8-14(9-11-15)17(23)13-6-4-3-5-7-13/h3-12H,2H2,1H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAUHLQOVKSVPIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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